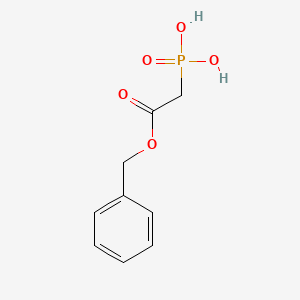
Acetic acid, phosphono-, 1-(phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, phosphono-, 1-(phenylmethyl) ester is a chemical compound with a unique structure that combines the properties of acetic acid, phosphonic acid, and a phenylmethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phosphono-, 1-(phenylmethyl) ester typically involves the esterification of acetic acid with a phosphonic acid derivative and a phenylmethyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, phosphono-, 1-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, phosphono-, 1-(phenylmethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which acetic acid, phosphono-, 1-(phenylmethyl) ester exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and phosphonic acid derivatives, which can then participate in various biochemical reactions. The phenylmethyl group may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, phenylmethyl ester: Shares the ester group but lacks the phosphonic acid moiety.
Phosphonoacetic acid: Contains the phosphonic acid group but lacks the ester and phenylmethyl groups.
Benzyl acetate: Similar ester structure but without the phosphonic acid group.
Uniqueness
Acetic acid, phosphono-, 1-(phenylmethyl) ester is unique due to the combination of acetic acid, phosphonic acid, and phenylmethyl ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
77530-34-8 |
|---|---|
Molekularformel |
C9H11O5P |
Molekulargewicht |
230.15 g/mol |
IUPAC-Name |
(2-oxo-2-phenylmethoxyethyl)phosphonic acid |
InChI |
InChI=1S/C9H11O5P/c10-9(7-15(11,12)13)14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13) |
InChI-Schlüssel |
UOUMHOPNKUNGAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



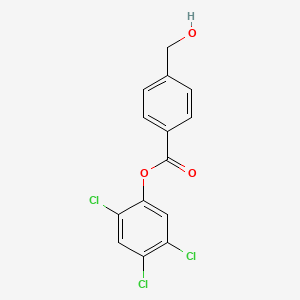
![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)
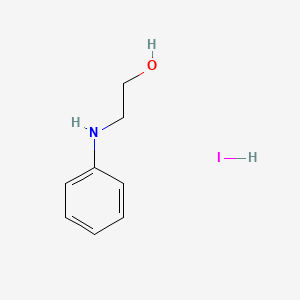
![3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B14454213.png)
![2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)

![[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate](/img/structure/B14454229.png)
![Diethyl [(diethoxyphosphanyl)methyl]phosphonate](/img/structure/B14454236.png)
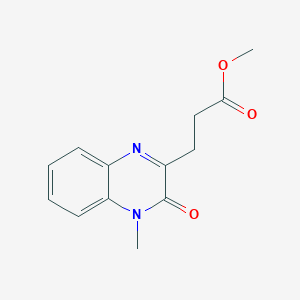
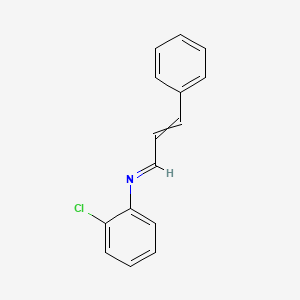
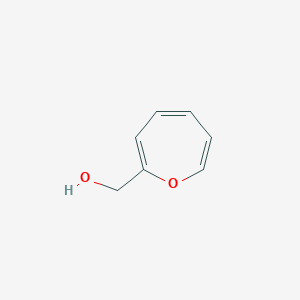
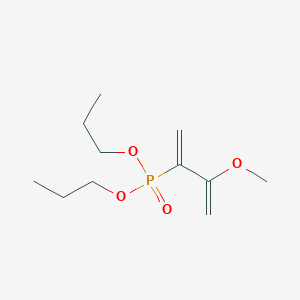
![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
